molecular formula C11H7FO2S B1456131 4-Fluoro-3-(thiophen-3-YL)benzoic acid CAS No. 1261928-23-7

4-Fluoro-3-(thiophen-3-YL)benzoic acid

Cat. No. B1456131
M. Wt: 222.24 g/mol
InChI Key: LKUCBRSYIJNGSK-UHFFFAOYSA-N
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Description

4-Fluoro-3-(thiophen-3-YL)benzoic acid is a chemical compound with the molecular formula C11H7FO2S . It is a derivative of benzoic acid .


Synthesis Analysis

In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles . The reaction progress was checked using pre-coated silica gel aluminium packed thin layer plates .


Molecular Structure Analysis

The molecular weight of 4-Fluoro-3-(thiophen-3-YL)benzoic acid is 222.24 g/mol . The InChI code is 1S/C11H7FO2S/c12-10-4-8 (7-1-2-15-6-7)3-9 (5-10)11 (13)14/h1-6H, (H,13,14) and the InChI key is HIPLDDAWLQXWFB-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .


Physical And Chemical Properties Analysis

4-Fluoro-3-(thiophen-3-YL)benzoic acid is a colorless solid . It has a molecular weight of 222.24 g/mol .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene and its derivatives are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry .
    • They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
    • They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • They are also used in the fabrication of organic light-emitting diodes (OLEDs) .
  • Organic Semiconductors

    • Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors .
    • They are used in the fabrication of organic field-effect transistors (OFETs) .
  • Pharmacological Properties

    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
    • Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Synthetic Chemistry

    • Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • The synthesis of thiophene derivatives by heterocyclization of various substrates has been highlighted in recent literature .
  • Commercially Available Drugs

    • Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .
    • These drugs have various therapeutic effects, demonstrating the wide applicability of thiophene derivatives in medicinal chemistry .

Safety And Hazards

4-Fluoro-3-(thiophen-3-YL)benzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

4-fluoro-3-thiophen-3-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2S/c12-10-2-1-7(11(13)14)5-9(10)8-3-4-15-6-8/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUCBRSYIJNGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CSC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688560
Record name 4-Fluoro-3-(thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(thiophen-3-YL)benzoic acid

CAS RN

1261928-23-7
Record name 4-Fluoro-3-(thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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